2-Picolineborane

Catalog No.
S642691
CAS No.
3999-38-0
M.F
C6H7BN
M. Wt
103.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Picolineborane

CAS Number

3999-38-0

Product Name

2-Picolineborane

Molecular Formula

C6H7BN

Molecular Weight

103.94 g/mol

InChI

InChI=1S/C6H7N.B/c1-6-4-2-3-5-7-6;/h2-5H,1H3;

InChI Key

QHXLIQMGIGEHJP-UHFFFAOYSA-N

SMILES

[B].CC1=CC=CC=N1

Synonyms

2-picoline borane

Canonical SMILES

[B].CC1=CC=CC=N1

One-Pot Reductive Amination

One of the primary applications of Borane-2-picoline complex lies in its ability to perform reductive amination reactions. This transformation is crucial for synthesizing amines, essential functional groups in numerous pharmaceuticals and bioactive molecules.

Compared to other commonly used reducing agents in reductive amination, Borane-2-picoline complex offers several benefits:

  • Efficient: It facilitates one-pot reactions, simplifying the process and reducing reaction times.
  • Broad Substrate Scope: The complex effectively reacts with various aldehydes and ketones, enabling the synthesis of a diverse range of amines.
  • Solvent Flexibility: Reactions can be performed in methanol, water, or even solvent-free conditions, offering adaptability based on specific needs.

This flexibility is particularly advantageous for water-soluble amines, which often pose challenges with traditional reducing agents. Additionally, the complex can be used for selected secondary amines with good yields.

Other Potential Applications

Beyond reductive amination, research suggests Borane-2-picoline complex may hold promise in other areas:

  • Synthesis of alkoxyamine derivatives: This application involves the reduction of oxime ethers.
  • Trifluoromethylated amino compound synthesis: The complex may be used in the formation of these valuable compounds, often employed in medicinal chemistry.
  • Alternative reagent exploration: Researchers are investigating its potential as a substitute for other reagents in various reactions, potentially offering improved efficiencies or greener alternatives.

2-Picolineborane is a chemical compound with the formula C₆H₈BN, recognized for its utility as a reducing agent in organic synthesis. It appears as a stable white crystalline solid, melting between 45-47 degrees Celsius, and is characterized by its mild reducing properties and selectivity for imine reductions. This compound is particularly notable for its ability to facilitate reductive amination reactions without requiring anhydrous conditions, making it an attractive alternative to more hazardous reducing agents like sodium cyanoborohydride .

In reductive amination, 2-picoline borane acts as a hydride donor. The lone pair on the nitrogen atom of 2-picoline facilitates the activation of the BH3 bond, making the hydride more readily transferable to the imine intermediate, ultimately leading to amine formation [].

2-Picoline borane is classified as a flammable and irritant compound []. It can react exothermically with water and should be handled with appropriate safety precautions, including wearing gloves, safety glasses, and working in a well-ventilated fume hood [].

2-Picolineborane functions primarily as a reducing agent in various organic reactions, particularly in the reductive amination of carbonyl compounds. The compound reacts with aldehydes and ketones to form amines through a two-step process: first forming an imine intermediate, which is subsequently reduced to the corresponding amine. This reaction can occur in various solvents, including methanol and water, and even under solvent-free conditions .

The general reaction scheme can be depicted as follows:

  • Formation of imine:
    RCHO+R NH2RCH NR +H2O\text{RCHO}+\text{R NH}_2\rightarrow \text{RCH NR }+\text{H}_2\text{O}
  • Reduction of imine:
    RCH NR +2 PicolineboraneRCH2NR +B OH 3\text{RCH NR }+\text{2 Picolineborane}\rightarrow \text{RCH}_2\text{NR }+\text{B OH }_3

While specific biological activities of 2-picolineborane have not been extensively documented, its non-toxic nature positions it as a safer alternative in chemical processes that may involve biological systems. The compound's mild reactivity suggests potential applications in pharmaceuticals where minimizing toxicity is crucial .

Synthesis of 2-picolineborane can be achieved through several methods, including:

  • Reaction of 2-Methylpyridine with Borane: This method typically involves treating 2-methylpyridine with borane gas or borane complexes under controlled conditions.
  • Use of Sodium Mono-acyloxyborohydrides: A more scalable approach involves reacting sodium mono-acyloxyborohydrides with 2-methylpyridine, providing a safe and efficient synthesis route .
  • Direct Boronation: Another method includes the direct boronation of 2-methylpyridine using boron reagents in the presence of solvents like tetrahydrofuran or dichloromethane.

2-Picolineborane has found numerous applications in organic chemistry:

  • Reductive Amination: Its primary use is as a reducing agent for the reductive amination of aldehydes and ketones.
  • Synthesis of Pharmaceuticals: It is utilized in synthesizing various pharmaceutical intermediates due to its mild reactivity and selectivity.
  • Green Chemistry: The ability to perform reactions in water or solvent-free conditions aligns with principles of green chemistry, minimizing environmental impact .

Interaction studies involving 2-picolineborane primarily focus on its reactivity with different substrates during reductive amination. The compound's compatibility with various solvents allows for flexible reaction conditions, which can enhance yields and selectivity in synthetic pathways .

Furthermore, studies have demonstrated that 2-picolineborane can effectively reduce bisulfite addition compounds under aqueous micellar catalysis conditions, showcasing its versatility as a reducing agent .

Several compounds exhibit similarities to 2-picolineborane, particularly within the category of pyridine boranes. Below is a comparison highlighting their unique characteristics:

Compound NameFormulaStabilityToxicityReductive Ability
2-PicolineboraneC₆H₈BNStable solidNon-toxicExcellent for reductive amination
Pyridine BoraneC₅H₅BNUnstable; decomposes at low temperaturesToxicLess selective; requires anhydrous conditions
Sodium CyanoborohydrideC₂H₆BNaN₃Stable solidHighly toxicStrong reducing agent but generates toxic by-products
α-PicolineboraneC₆H₈BNStable solidNon-toxicSimilar applications but slightly less selective than 2-picolineborane

Uniqueness of 2-Picolineborane: Its stability under various conditions and non-toxic profile make it particularly valuable compared to other similar compounds that may pose health risks or require stringent handling protocols.

Molecular Structure and Bonding Characteristics

2-Picolineborane, with the molecular formula C₆H₁₀BN, represents a Lewis acid-base adduct formed between 2-picoline (2-methylpyridine) and borane (BH₃) [1] [2]. The compound exhibits a distinctive molecular architecture characterized by a dative coordinate bond between the nitrogen atom of the pyridine ring and the boron center [3].

The structural foundation of 2-picolineborane involves the donation of the nitrogen lone pair electrons from the 2-methylpyridine moiety to the electron-deficient boron atom, forming a stable complex [3]. Quantum chemical calculations reveal that the boron-nitrogen bond length measures approximately 1.615 Angstroms, which aligns with previously reported values for similar pyridine-borane complexes [3]. This bond distance reflects the strength of the dative interaction and the degree of electron density transfer from the nitrogen donor to the boron acceptor [3].

The molecular geometry around the boron center adopts a tetrahedral configuration, with three boron-hydrogen bonds and one boron-nitrogen coordinate bond [3]. Upon complex formation, the pyridine ring undergoes subtle structural modifications, including elongation of the N-C1 and C5-N bonds by approximately 0.006 Angstroms and shortening of the C1-C2 and C4-C5 bonds by 0.007 Angstroms [3]. These geometric changes indicate electronic redistribution within the pyridine system following coordination [3].

The compound exists as a white crystalline solid under standard conditions, with the borane unit stabilized through coordination to the pyridine nitrogen [4] [5]. The formation of this complex significantly enhances the stability of the otherwise reactive borane moiety, making 2-picolineborane a practical and handleable reducing agent [6] [7].

Physical Properties (Melting Point, Density, Solubility)

The physical properties of 2-picolineborane reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point range of 44-48 degrees Celsius, with slight variations reported across different sources [4] [5] [8]. This relatively low melting point is consistent with the molecular nature of the compound and its crystalline packing arrangements [5].

Table 1: Physical Properties of 2-Picolineborane

PropertyValueTemperature/Conditions
Molecular Weight106.96 g/mol-
Melting Point44-48°CAtmospheric pressure
Density1.297 g/mL25°C
Flash Point100°C (212°F)Atmospheric pressure
AppearanceWhite crystalline powderRoom temperature

The density of 2-picolineborane measures 1.297 grams per milliliter at 25 degrees Celsius, indicating a relatively compact molecular packing in the solid state [4] [8]. This density value reflects the presence of both the aromatic pyridine ring and the borane moiety within the molecular structure [4].

Solubility characteristics of 2-picolineborane vary significantly depending on the solvent system [4] [8]. The compound demonstrates excellent solubility in polar aprotic solvents, including methanol, tetrahydrofuran, diglyme, and benzene [4] [8]. This high solubility in organic solvents facilitates its use in various synthetic applications and reactions [7] [9].

In contrast, 2-picolineborane exhibits limited solubility in water and cyclohexane, showing only slight dissolution in these media [4] [8]. The compound displays sparingly soluble behavior in dichloromethane and slight solubility in ethyl acetate [4] [8]. These solubility patterns reflect the polar nature of the boron-nitrogen coordinate bond combined with the aromatic character of the pyridine ring system [4].

Stability Under Ambient and Extreme Conditions

2-Picolineborane demonstrates remarkable stability under ambient storage conditions, representing a significant advantage over other borane complexes [6] [7]. The compound can be stored for extended periods without detectable decomposition when maintained under appropriate conditions [6] [10]. This stability stems from the strong coordinate bond between the pyridine nitrogen and borane, which effectively stabilizes the otherwise reactive borane moiety [7].

Under standard atmospheric conditions, 2-picolineborane maintains its structural integrity and reducing properties [6]. However, the compound exhibits moisture sensitivity and requires protection from humid environments [4] [8] [11]. Storage under inert gas atmospheres, such as nitrogen or argon, is recommended to prevent degradation and maintain chemical purity [11].

Table 2: Stability Characteristics Under Various Conditions

ConditionStability BehaviorTemperature Range
Ambient air (dry)Stable for months20-25°C
Moisture exposureGradual decompositionVariable
Inert atmosphereLong-term stability2-8°C storage
Elevated temperatureStable until decompositionUp to 140-150°C
Thermal limitDecomposition beginsAbove 150°C

Thermal stability studies reveal that 2-picolineborane remains stable at elevated temperatures up to approximately 140-150 degrees Celsius [6] [10]. Unlike pyridine-borane, which undergoes exothermic decomposition above 54 degrees Celsius, 2-picolineborane demonstrates superior thermal stability [10]. The melting point remains unchanged even after heating to temperatures above 150 degrees Celsius, indicating the absence of significant thermal decomposition within this range [6].

The enhanced stability of 2-picolineborane compared to other borane complexes makes it particularly suitable for applications requiring extended storage periods or elevated reaction temperatures [6] [7]. This stability advantage, combined with its reducing properties, positions 2-picolineborane as a preferred alternative to more hazardous reducing agents [7] [9].

Reactivity with Protic Solvents and Moisture

The reactivity profile of 2-picolineborane with protic solvents and moisture represents a critical aspect of its chemical behavior and practical applications [7] [9]. Unlike highly reactive borane complexes that decompose rapidly in protic media, 2-picolineborane exhibits controlled reactivity that enables its use in aqueous and alcoholic systems [7] [9].

In aqueous environments, 2-picolineborane demonstrates the ability to participate in reductive amination reactions, representing a significant advantage over traditional reducing agents [7] [9]. The compound maintains sufficient reactivity in water to effectively reduce imine intermediates while avoiding the rapid decomposition typically associated with borane complexes [7]. However, the poor solubility of 2-picolineborane in aqueous solutions can limit its effectiveness in purely aqueous systems [12].

Methanol serves as an excellent protic solvent for 2-picolineborane reactions [7] [9]. The compound exhibits good solubility and maintained reducing activity in methanolic solutions, making it particularly suitable for reductive amination processes [9]. The acetic acid-methanol system (10:1 ratio) has been specifically optimized for reductive amination reactions using 2-picolineborane [9] [10].

Table 3: Reactivity with Protic Solvents

Solvent SystemReactivity LevelApplication Suitability
WaterModerateLimited by solubility
MethanolHighExcellent for reductive amination
Methanol-acetic acidHighOptimized reaction conditions
Alcohols (general)Good to excellentDepends on specific alcohol
Humid airSlow decompositionStorage concern

Moisture sensitivity represents a key limitation in the handling and storage of 2-picolineborane [4] [8] [11]. Exposure to atmospheric moisture leads to gradual hydrolysis and decomposition of the compound, necessitating careful storage under dry conditions [11]. The compound must be stored in sealed containers under inert gas atmospheres to prevent moisture-induced degradation [11].

Despite its moisture sensitivity, 2-picolineborane offers significant advantages over sodium cyanoborohydride in terms of toxicity and environmental impact [7] [9] [12]. The compound does not release toxic hydrogen cyanide upon contact with water, making it a safer alternative for laboratory and industrial applications [13]. This safety profile, combined with its effectiveness in protic solvents, positions 2-picolineborane as an environmentally friendly reducing agent for various synthetic applications [7] [9].

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (64.84%): Flammable solid [Danger Flammable solids];
H261 (34.38%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (64.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (64.84%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (35.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (34.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (64.84%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (34.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Dates

Modify: 2023-08-15

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